Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is an organic compound belonging to the isoxazole class of heterocyclic compounds. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a benzoyl group, and an ethyl ester functional group.
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to be active againstMycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .
Mode of Action
It’s known that isoxazole derivatives can display potent in vitro activity against both drug-susceptible and drug-resistant mtb
Biochemical Pathways
Given the observed activity against mtb, it can be inferred that the compound likely interacts with pathways crucial to the survival and proliferation of this bacterium .
Result of Action
It’s known that isoxazole derivatives can display potent in vitro activity against both drug-susceptible and drug-resistant mtb . This suggests that the compound likely has a significant impact on the survival and proliferation of these bacteria.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester are not well-documented in the literature. Isoxazole derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb), showing potent in vitro activity . This suggests that 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester may interact with enzymes, proteins, and other biomolecules in the context of Mtb infection .
Cellular Effects
The cellular effects of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester are not well-studied. Isoxazole derivatives have shown potent activity against Mtb, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester is not well-understood. Isoxazole derivatives have shown potent activity against Mtb, suggesting that they may exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester typically involves the cycloaddition of ethyl nitroacetate and propargyl benzoate in the presence of a base such as sodium hydroxide . The reaction is conducted in water or chloroform, and the product is obtained through a series of steps including cycloaddition, condensation, and esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the benzylic-like position and the isoxazole N–O bond, leading to products such as ethyl (Z)-2-amino-4-oxo-2-pentanoate.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium hydroxide for cycloaddition . Major products formed from these reactions include various derivatives of the original compound, such as 5-methylisoxazole derivatives .
Scientific Research Applications
Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester include other isoxazole derivatives such as:
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
- 5-Phenyl-3-isoxazolecarboxylic acid methyl ester
These compounds share the isoxazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRRVOUGVODFOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169605 |
Source
|
Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17335-06-7 |
Source
|
Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.